Fmoc-3-(2-naphthyl)-D-alanine

Catalog No.
S1768673
CAS No.
138774-94-4
M.F
C28H23NO4
M. Wt
437.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-3-(2-naphthyl)-D-alanine

CAS Number

138774-94-4

Product Name

Fmoc-3-(2-naphthyl)-D-alanine

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1

InChI Key

JYUTZJVERLGMQZ-AREMUKBSSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-3-(2-naphthyl)-D-alanine;138774-94-4;Fmoc-D-2-Nal-OH;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoicacid;Fmoc-D-3-(2-naphthyl)-alanine;(S)-N-FMOC-2-Naphthylalanine;N-FMOC-3-(2-NAPHTHYL)-D-ALANINE;ST50826359;(R)-N-Fmoc-2-Naphthylalanine;(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoicacid;AC1OFJPM;PubChem11948;FMOC-D-NAL(2);KSC491O9F;47471_ALDRICH;AC1Q719S;SCHEMBL3736523;47471_FLUKA;CTK3J1792;FMOC-D-ALA(2-NAPH)-OH;MolPort-001-758-480;BDBM123738;Fmoc-beta-(2-naphthyl)-D-alanine;Fmoc-D-3(2naphthyl)-Lalanine;FMOC-D-ALA(2-NAPHTHYL)-OH

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-3-(2-naphthyl)-D-alanine is a derivative of alanine that features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a naphthyl side chain at the 3-position. Its molecular formula is C28H23NO4C_{28}H_{23}NO_{4}, and it is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis techniques. The compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the development of peptide-based drugs and inhibitors.

Fmoc-3-(2-naphthyl)-D-alanine itself doesn't have a direct mechanism of action. Its primary function is as a building block for peptides with specific properties. The introduced D-alanine residue and the 2-naphthyl group can influence the conformation, stability, and biological activity of the resulting peptide depending on its sequence and target application.

For example, D-peptides containing hydrophobic side chains can exhibit enhanced stability against enzymatic degradation compared to their L-peptide counterparts.

  • Wear gloves and protective eyewear to avoid skin and eye contact.
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Peptide Synthesis

Fmoc-3-(2-naphthyl)-D-alanine serves as a valuable building block for the construction of peptides containing D-amino acids. The Fmoc group facilitates the incorporation of this amino acid into peptide chains using solid-phase peptide synthesis (SPPS) techniques []. This approach allows for the creation of peptides with specific properties, including altered stability, conformational features, and biological activity.

Here are some examples of how Fmoc-3-(2-naphthyl)-D-alanine is used in peptide synthesis:

  • Development of novel enzyme inhibitors: Researchers have employed Fmoc-3-(2-naphthyl)-D-alanine to synthesize peptides that target specific enzymes, potentially leading to the discovery of new therapeutic agents [].
  • Investigation of protein-protein interactions: By incorporating this modified amino acid into peptides, scientists can probe protein-protein interactions and understand their role in various biological processes [].
  • Design of functional materials: Peptides containing Fmoc-3-(2-naphthyl)-D-alanine can be used to design materials with unique properties, such as self-assembling structures or biocompatible scaffolds [].
, particularly those involved in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further coupling reactions. Typical reactions include:

  • Deprotection: The Fmoc group can be cleaved using a base such as piperidine.
  • Coupling Reactions: It can react with activated carboxylic acids to form amide bonds, facilitating the assembly of peptides.
  • Synthesis of Phosphoserine Derivatives: This compound serves as an intermediate for synthesizing phosphoserine-containing peptides .

Research indicates that Fmoc-3-(2-naphthyl)-D-alanine exhibits biological activity, particularly as an inhibitor of certain cancer cell lines. It has been shown to inhibit the uptake of metal chelates, which may have implications for prostate cancer treatment . Additionally, its structural features suggest potential interactions with various biological targets, although specific mechanisms remain to be fully elucidated.

The synthesis of Fmoc-3-(2-naphthyl)-D-alanine typically involves the following steps:

  • Protection of Amino Group: The alanine amino group is protected using the Fmoc group.
  • Naphthyl Substitution: The naphthyl group is introduced at the 3-position through nucleophilic substitution or coupling reactions.
  • Purification: The product is purified using techniques such as chromatography to obtain the desired purity levels.

The compound can be synthesized through established protocols for Fmoc-based peptide synthesis, often employing solid-phase methodologies .

Fmoc-3-(2-naphthyl)-D-alanine has several applications:

  • Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
  • Medicinal Chemistry: Its derivatives are explored for therapeutic applications, particularly in oncology.
  • Biochemical Research: Used in studies investigating protein interactions and functions due to its unique structural properties .

Studies on Fmoc-3-(2-naphthyl)-D-alanine have focused on its interactions with metal ions and other biomolecules. Its ability to inhibit metal chelate uptake suggests that it may interact with various cellular pathways involved in cancer progression. Further research is necessary to elucidate its full range of interactions and potential therapeutic targets.

Several compounds share structural or functional similarities with Fmoc-3-(2-naphthyl)-D-alanine:

Compound NameStructural FeaturesUnique Properties
Fmoc-3-(2-naphthyl)-L-alanineSimilar structure but L-isomerPotentially different biological activity
Fmoc-2-naphthyl-D-alanineNaphthyl group at 2-positionVariations in steric hindrance
Fmoc-D-alanineBasic alanine structureLacks aromatic side chain
N-acetyl-D-alanineAcetyl group instead of FmocDifferent protective strategy

These compounds highlight the uniqueness of Fmoc-3-(2-naphthyl)-D-alanine due to its specific naphthyl substitution and Fmoc protection, which influence its reactivity and biological activity .

XLogP3

5.9

Dates

Modify: 2023-08-15

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